N-ethyl-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]butanamide
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Overview
Description
Synthesis Analysis
The synthesis of quinoline derivatives involves a variety of methods, including the condensation of N-methylisatoic anhydride with diethyl malonate to obtain key intermediates. Such processes are foundational for creating complex molecules including N-ethyl-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]butanamide. For instance, reactions of ethyl 4-hydroxy-1-methyl-3-quinolin-2(1H)-onecarboxylate with 1,4-dibromo-2-methyl-butene have been documented to yield significant products and derivatives (Reisch, Iding, & Bassewitz, 1993).
Molecular Structure Analysis
The molecular structure of quinoline derivatives reveals a complex arrangement of atoms and bonds that confer specific properties and reactivity. The study of such compounds, including N-ethyl-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]butanamide, often involves detailed spectroscopic analysis to elucidate their structure. Techniques such as NMR spectroscopy and X-ray crystallography play a crucial role in these analyses, providing insights into the arrangements of atoms and the electronic environment within the molecules (Fretz, Gaugler, & Schneider, 2000).
Chemical Reactions and Properties
Quinoline derivatives undergo a range of chemical reactions, including cyclization, substitution, and addition reactions, which are pivotal for modifying the structure and functionality of the core quinoline ring. These reactions are instrumental in the synthesis of diverse quinoline-based compounds with varying properties for different applications. The chemical properties of these compounds, such as reactivity towards nucleophiles or electrophiles, are dictated by the nature of substituents attached to the quinoline ring (Uchiyama, Ono, Hayashi, & Narasaka*, 1998).
properties
IUPAC Name |
N-ethyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-4-7-15(20)19(5-2)11-14-10-13-9-6-8-12(3)16(13)18-17(14)21/h6,8-10H,4-5,7,11H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANNQWIWDXGAJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CC)CC1=CC2=CC=CC(=C2NC1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N-[(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]butanamide |
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